4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine
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Overview
Description
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Mechanism of Action
Target of Action
It is known to be a chemical transformation product , which suggests that it may interact with various biological targets depending on its transformation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction proceeds through the sequential substitution of chlorine atoms by nucleophiles such as amines and thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazine ring allows for further substitution reactions, where other nucleophiles can replace existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified triazine derivatives with reduced functional groups.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N’-(1,1-dimethylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine: Shares a similar triazine core but with different substituents.
2-Amino-4-morpholino-1,3,5-triazine: Another triazine derivative with distinct biological activities.
Uniqueness
4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to its specific combination of a cyclopropyl group and a methylthio substituent.
Properties
IUPAC Name |
4-cyclopropyl-6-methylsulfanyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-12-7-10-5(4-2-3-4)9-6(8)11-7/h4H,2-3H2,1H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDFXDHDWLWQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345207 |
Source
|
Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26727355 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175204-57-6 |
Source
|
Record name | 4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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